![molecular formula C19H23N3O6S B2588209 N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide CAS No. 899967-53-4](/img/structure/B2588209.png)
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and piperazine rings would add a level of rigidity to the molecule, while the sulfonylethyl and methoxybenzamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged atoms or groups .Scientific Research Applications
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent. Research indicates that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . The molecular interactions of these derivatives in docking studies suggest their suitability for further development as anti-tubercular drugs.
Antiproliferative Agents
Derivatives of N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide have been designed and synthesized as potential antiproliferative agents targeting Werner (WRN) helicase . These compounds have shown excellent inhibitory activity against various cancer cell lines, including PC3, K562, and HeLa, with some derivatives exhibiting better activity than established chemotherapy drugs.
DNA Damage Response Modulators
The compound’s derivatives are also being explored for their role in modulating the DNA damage response (DDR). This is crucial for maintaining genomic integrity and could be particularly beneficial in treating cancers that exhibit abnormal DNA repair mechanisms .
Antimicrobial Activity
While not directly related to the exact compound , structurally similar compounds have shown promising antimicrobial activity. For instance, quinoxaline derivatives have demonstrated inhibition activity against bacterial strains such as Staphylococcus pneumoniae and fungal strains like Aspergillus fumigatus . This suggests that further exploration of N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide could yield new antimicrobial agents.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-16-6-4-15(5-7-16)18(23)20-8-14-29(25,26)22-11-9-21(10-12-22)19(24)17-3-2-13-28-17/h2-7,13H,8-12,14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXZWYGESBTZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.